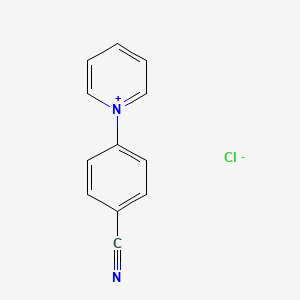
2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide is a complex organophosphorus compound It is characterized by the presence of both chlorine and methoxy functional groups attached to phenyl rings, as well as an oxazaphosphinine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide typically involves the following steps:
Formation of the Oxazaphosphinine Ring: This step involves the reaction of a suitable phosphine precursor with an appropriate amine and a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from 0°C to room temperature.
Introduction of Chlorine and Methoxy Groups: The phenyl rings are functionalized with chlorine and methoxy groups through electrophilic aromatic substitution reactions. Common reagents for these reactions include chlorinating agents like thionyl chloride and methoxylating agents like dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the chlorine substituents, potentially converting them to hydrogen atoms.
Substitution: The aromatic rings can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where phosphorus-containing compounds are effective.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用機序
The mechanism of action of 2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
2-chloro-6-(4-chlorophenyl)-3-(4-hydroxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide: Similar structure but with a hydroxy group instead of a methoxy group.
2-chloro-6-(4-bromophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
The presence of both chlorine and methoxy groups in 2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds and valuable for various applications.
特性
CAS番号 |
95886-30-9 |
|---|---|
分子式 |
C16H14Cl2NO3P |
分子量 |
370.2 g/mol |
IUPAC名 |
2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2λ5-oxazaphosphinine 2-oxide |
InChI |
InChI=1S/C16H14Cl2NO3P/c1-21-15-8-6-14(7-9-15)19-11-10-16(22-23(19,18)20)12-2-4-13(17)5-3-12/h2-10H,11H2,1H3 |
InChIキー |
TUBRRKDXYWTTIX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CC=C(OP2(=O)Cl)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



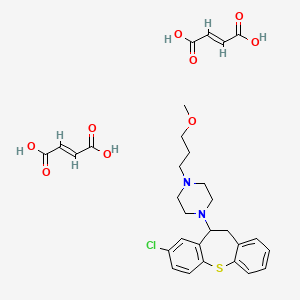
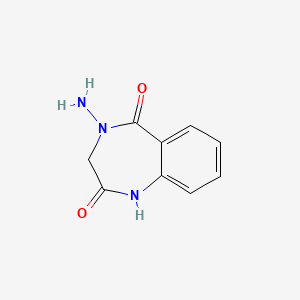
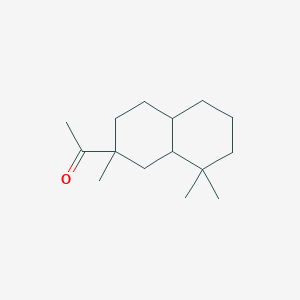
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
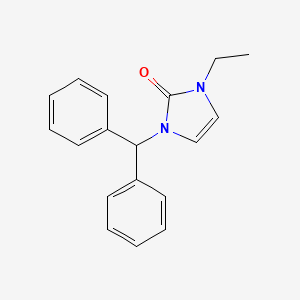
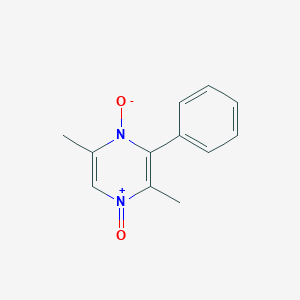
![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)

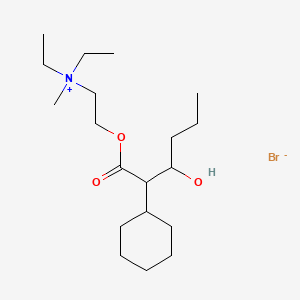
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)

